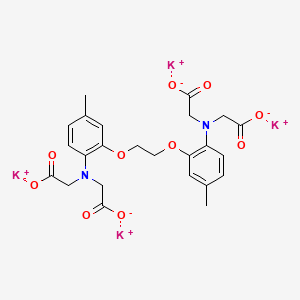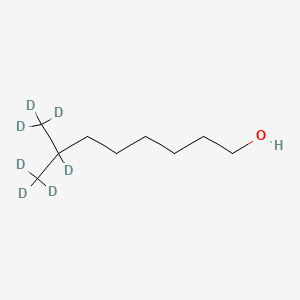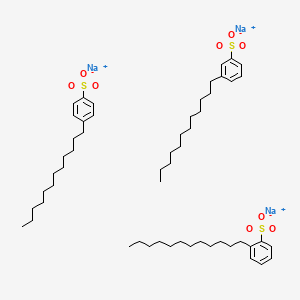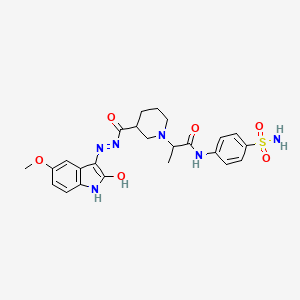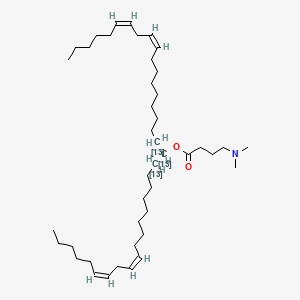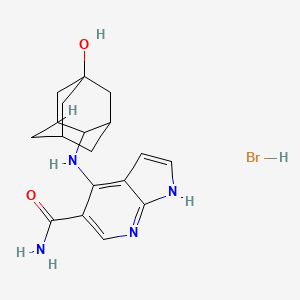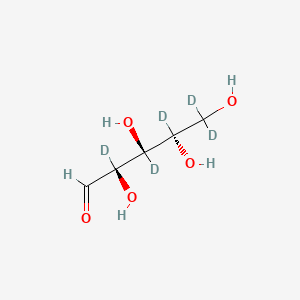
D-Arabinose-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Arabinose-d5: is a deuterium-labeled form of D-arabinose, a naturally occurring pentose sugar. The deuterium labeling involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace metabolic pathways and study the behavior of molecules in biological systems.
準備方法
Synthetic Routes and Reaction Conditions:
From D-Glucose-6-C14: D-Arabinose-d5 can be synthesized from D-glucose-6-C14 through a series of chemical reactions.
From Sodium Gluconate: Another method involves using sodium gluconate as a raw material. Ferric sulfate is used as a catalyst, and hydrogen peroxide is added to convert sodium gluconate into D-arabinose.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The process is optimized for high yield and purity, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions:
Isomerization: D-Arabinose can undergo isomerization to form D-ribulose.
Oxidation: D-Arabinose can be oxidized to form D-arabinonic acid. .
Reduction: D-Arabinose can be reduced to form D-arabitol using reducing agents such as sodium amalgam.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, hydrogen peroxide
Reducing Agents: Sodium amalgam
Catalysts: Ferric sulfate, arabinose isomerase
Major Products:
D-Ribulose: Formed through isomerization
D-Arabinonic Acid: Formed through oxidation
D-Arabitol: Formed through reduction
科学的研究の応用
Chemistry: D-Arabinose-d5 is used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism. The deuterium labeling allows for precise tracking of the molecule in various chemical reactions .
Biology: In biological research, this compound is used to study the effects of sugar metabolism on cellular processes. It is also used in the synthesis of nucleoside analogs, which have applications in antiviral and anticancer therapies .
Medicine: this compound is used in the development of diagnostic tools and therapeutic agents. Its role in the synthesis of nucleoside analogs makes it valuable in the treatment of viral infections and cancer .
Industry: In the food industry, D-arabinose is used as a low-calorie sweetener. The deuterium-labeled form is used in research to develop new food products and improve existing ones .
作用機序
D-Arabinose-d5 exerts its effects by participating in metabolic pathways where it is converted into various intermediates. The deuterium labeling allows researchers to trace its movement and transformation within the cell. The primary molecular targets include enzymes involved in sugar metabolism, such as arabinose isomerase and ribulokinase .
類似化合物との比較
L-Arabinose: A stereoisomer of D-arabinose, commonly found in nature.
D-Xylose: Another pentose sugar with similar properties and applications.
D-Ribose: A structurally similar sugar used in the synthesis of nucleotides.
Uniqueness: D-Arabinose-d5 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed behavior of sugars is crucial .
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
155.16 g/mol |
IUPAC名 |
(2S,3R,4R)-2,3,4,5,5-pentadeuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2D2,3D,4D,5D |
InChIキー |
PYMYPHUHKUWMLA-BZKAOGDRSA-N |
異性体SMILES |
[2H][C@@](C=O)([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


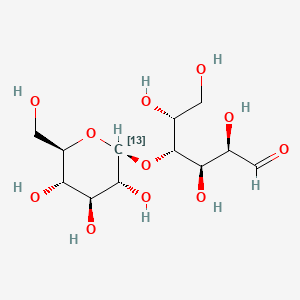
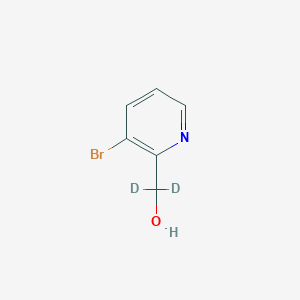
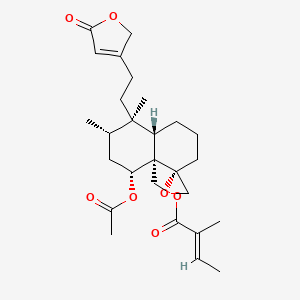
![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)
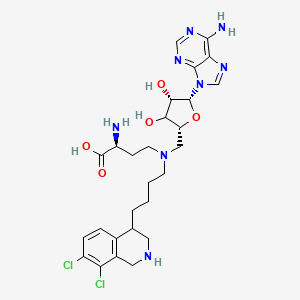
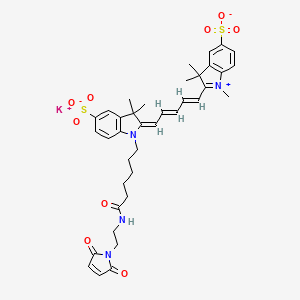
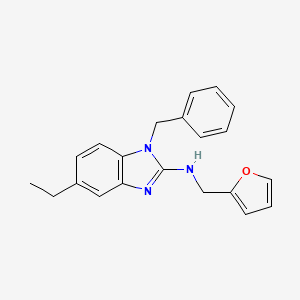
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
